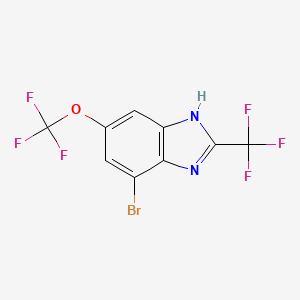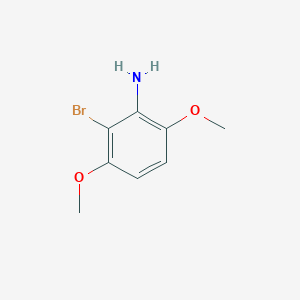
2-Bromo-3,6-dimethoxybenxenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,6-dimethoxybenxenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an amine group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3,6-dimethoxybenxenamine typically involves the bromination of 3,6-dimethoxyaniline. One common method includes the following steps:
Bromination: 3,6-dimethoxyaniline is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred until the bromination is complete.
Isolation: The product is isolated by filtration and washed with water to remove any impurities. The crude product is then recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, can be applied to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-Bromo-3,6-dimethoxybenxenamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include 3,6-dimethoxyaniline derivatives with various substituents replacing the bromine atom.
Oxidation: Products include nitroso or nitro derivatives of this compound.
Reduction: Products include dehalogenated or alkylamine derivatives.
科学的研究の応用
2-Bromo-3,6-dimethoxybenxenamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-Bromo-3,6-dimethoxybenxenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with the target, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
- 2-Bromo-4,5-dimethoxybenxenamine
- 2-Bromo-3,5-dimethoxybenxenamine
- 2-Bromo-3,6-dimethoxyphenol
Uniqueness
2-Bromo-3,6-dimethoxybenxenamine is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the amine group also adds to its versatility in various chemical reactions and applications.
特性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
2-bromo-3,6-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,10H2,1-2H3 |
InChIキー |
UHJFUVCPMQGVIH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)OC)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

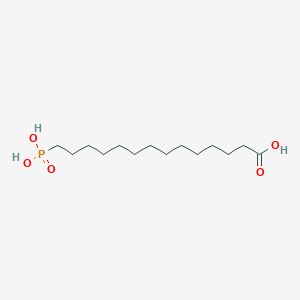
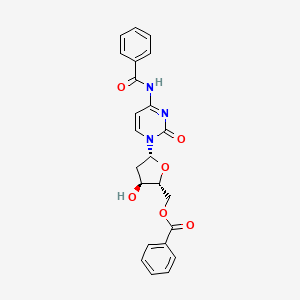
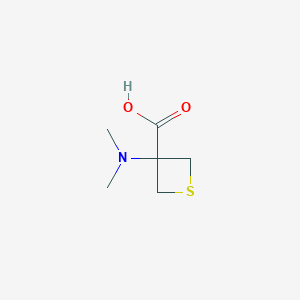
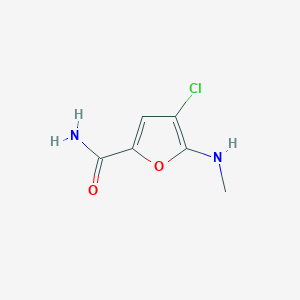
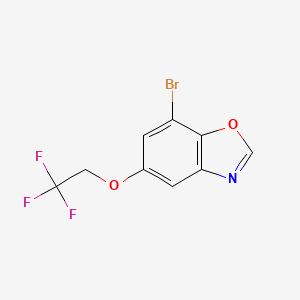
![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)
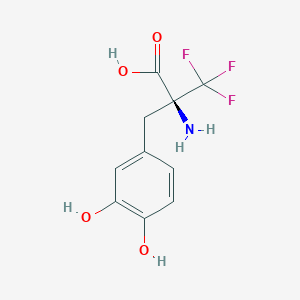
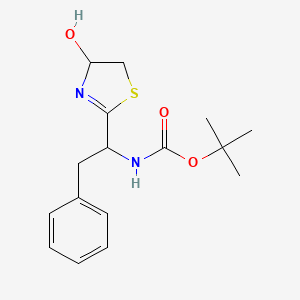

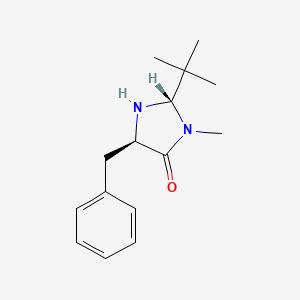
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
